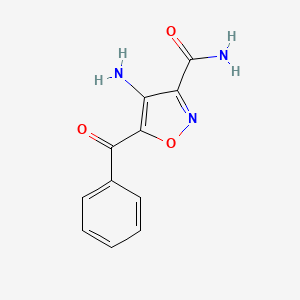![molecular formula C10H9NO3 B1268414 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38527-50-3](/img/structure/B1268414.png)
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves complex chemical reactions. For example, compounds like 4-hydroxy-1,3-oxazin-6-ones are synthesized from chlorocarbonyl(phenyl)ketene and amides, demonstrating the multifaceted approaches to synthesizing oxazin derivatives. The flash vacuum thermolysis (FVT) reactions of these compounds can lead to the formation of carboxy(phenyl)ketene as a major product, showcasing the intricate steps involved in the synthesis process (George et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant details about their chemical behavior. For instance, the crystal structure of a compound closely related to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one was determined using single-crystal X-ray diffraction, highlighting the planarity of the molecular systems and the presence of strong hydrogen bonding (Udupa, 1982).
Chemical Reactions and Properties
Chemical reactions involving 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one derivatives often involve transformations leading to the creation of new compounds. For example, the synthesis of 4H-benzo[d][1,3]oxazin-4-one derivatives via Pd-catalyzed carbonylative cross-coupling demonstrates the compound's reactivity and potential for creating structurally diverse derivatives (Zheng et al., 2021).
Physical Properties Analysis
The physical properties of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one and its derivatives can vary significantly. Properties such as solubility, melting point, and crystalline structure are crucial for understanding how these compounds behave under different conditions. Detailed analysis of these properties is essential for their application in various scientific fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one derivatives. Studies such as the one conducted by Gabriele et al. (2006) on the tandem oxidative aminocarbonylation of triple bonds in related compounds underline the complexity and versatility of their chemical behavior (Gabriele et al., 2006).
Wissenschaftliche Forschungsanwendungen
Acidic Properties and Biological Media Interaction
- Potentiometric Study : 4-Hydroxy-6H-1,3oxazin-6-ones, closely related to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, demonstrate properties of weak OH acids. They exist primarily in neutral form in biological media, suggesting potential biological interactions and stability concerns in pharmaceutical formulations (Lalaev et al., 2006).
Synthesis and Biological Activity
- Synthesis and Brine Shrimp Lethality : Novel 1,3-benzoxazine compounds, including derivatives of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, were synthesized from eugenol and showed significant biological activity as evidenced by brine shrimp lethality tests (Rudyanto et al., 2014).
Synthesis and Antimicrobial Activity
- Smiles Rearrangement for Antimicrobial Activity : Synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives demonstrated substantial antimicrobial activity against Gram-positive and Gram-negative bacteria, with variations based on fluorine atoms enhancing antimicrobial properties. This indicates potential applications in developing antimicrobial agents (Fang et al., 2011).
Antioxidant and Anticorrosive Properties
- Antioxidant and Anticorrosive Additives for Motor Oils : 2-Methyl-benzo[d][1,3]oxazin-4-one, a structural relative, was used to synthesize various derivatives for application as antioxidant additives in motor oils. These compounds decomposed alkyl peroxide radicals and hydrogen peroxides, suggesting potential applications in industrial lubricants (Hassan et al., 2011).
Cytotoxicity in Cancer Research
- Cytotoxicity on MCF-7 Cell Line : Benzoxazine and aminomethyl derivatives of eugenol, which include structures similar to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, were found to exhibit cytotoxicity against the MCF-7 cancer cell line. This suggests potential applications in cancer research and therapy (Rudyanto et al., 2015).
Eigenschaften
IUPAC Name |
6-methoxy-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKVGUCKLGAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

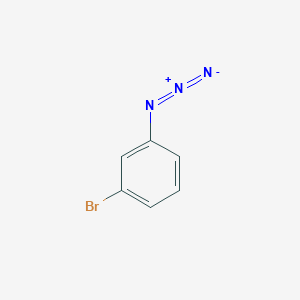
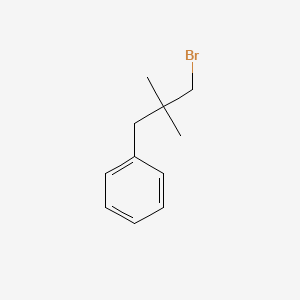
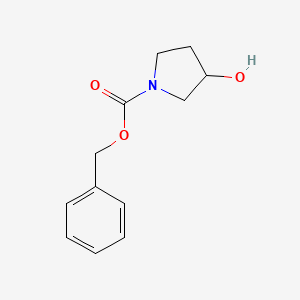

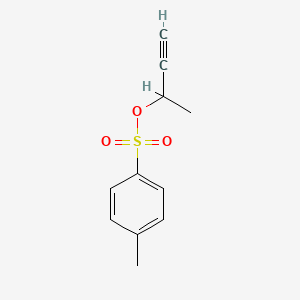

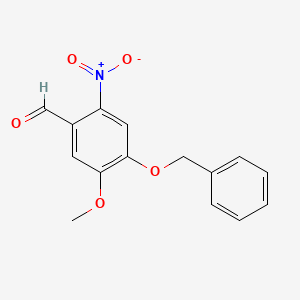
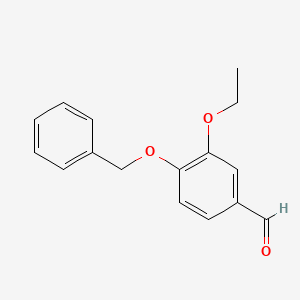

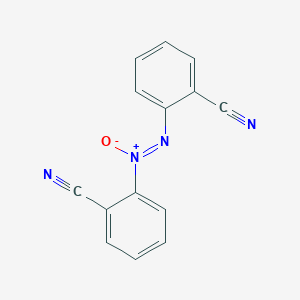
![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

